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molecular formula C17H19N3O2 B8587452 N-(2-Aminophenyl)-4-(2-methylpropanamido)benzamide CAS No. 112522-65-3

N-(2-Aminophenyl)-4-(2-methylpropanamido)benzamide

Cat. No. B8587452
M. Wt: 297.35 g/mol
InChI Key: PDIUABUNWQVIMK-UHFFFAOYSA-N
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Patent
US05137918

Procedure details

13.1 g (40 mMole) N-(2'-nitrophenyl)-4-isobutyrylaminobenzamide are hydrogenated under standard conditions in 400 mL tetrahydrofuran in the presence of 10% palladium charcoal. After concentrating the solvent to 120 mL, the precipitated crystals are filtered off with suction. Yield 10.2 g (86% of theory); m.p. 247.6° C.
Name
N-(2'-nitrophenyl)-4-isobutyrylaminobenzamide
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:24])[C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:23])[CH:20]([CH3:22])[CH3:21])=[CH:14][CH:13]=1)([O-])=O>O1CCCC1.[Pd]>[C:19]([NH:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]([NH:10][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])=[O:24])=[CH:13][CH:14]=1)(=[O:23])[CH:20]([CH3:22])[CH3:21]

Inputs

Step One
Name
N-(2'-nitrophenyl)-4-isobutyrylaminobenzamide
Quantity
13.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC(C1=CC=C(C=C1)NC(C(C)C)=O)=O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the solvent to 120 mL
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are filtered off with suction

Outcomes

Product
Name
Type
Smiles
C(C(C)C)(=O)NC1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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